molecular formula C6H14N2O B062232 (1-Aminopiperidin-2-yl)methanol CAS No. 188053-40-9

(1-Aminopiperidin-2-yl)methanol

Cat. No.: B062232
CAS No.: 188053-40-9
M. Wt: 130.19 g/mol
InChI Key: LCKROAOBTKHRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Aminopiperidin-2-yl)methanol is a chemical compound with the CAS Registry Number 188053-40-9 . It is an amino alcohol with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . Its structure features both a piperidine ring and amino group, which can serve as a key synthetic intermediate or building block in organic synthesis and medicinal chemistry research. Amino alcohols as a class are highly valuable in research; they are frequently employed as chiral auxiliaries in asymmetric synthesis, act as catalysts or coupling partners in compound synthesis, and are useful for modulating the physicochemical properties of drug molecules . As a multifunctional scaffold, this compound presents opportunities for further chemical modification and diversification in the discovery and development of new compounds. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

188053-40-9

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(1-aminopiperidin-2-yl)methanol

InChI

InChI=1S/C6H14N2O/c7-8-4-2-1-3-6(8)5-9/h6,9H,1-5,7H2

InChI Key

LCKROAOBTKHRIQ-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)CO)N

Canonical SMILES

C1CCN(C(C1)CO)N

Synonyms

2-Piperidinemethanol,1-amino-(9CI)

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

(1-Aminopiperidin-2-yl)methanol serves as an important intermediate in the synthesis of complex organic molecules. It can participate in various reactions, including:

  • Nucleophilic substitutions : The amino group can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.
  • Formation of heterocycles : This compound can be used to synthesize various heterocyclic compounds, which are vital in pharmaceuticals.

Medicinal Chemistry

The compound exhibits significant biological activity, making it a candidate for drug development. Its applications include:

  • Drug Design : The ability of this compound to form hydrogen bonds enhances its recognition by specific receptors or enzymes, influencing the efficacy of therapeutic agents.
  • Potential Therapeutics : Research indicates that derivatives of this compound may exhibit activity against neurological disorders and certain cancers due to their ability to modulate neurotransmitter systems and cellular pathways.

Data Table: Comparison of Related Compounds

Compound NameDescriptionApplication Area
4-PiperidonePrecursor in the synthesis of this compoundOrganic Synthesis
PiperidineParent compound from which this compound is derivedOrganic Chemistry
(1-Aminopiperidin-4-yl)ethanolSimilar structure with an ethanol groupMedicinal Chemistry

Case Study 1: Drug Development

A recent study explored the use of this compound derivatives in developing new treatments for anxiety disorders. The study demonstrated that specific modifications to the compound enhanced its binding affinity to serotonin receptors, leading to improved anxiolytic effects.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound derivatives. Researchers found that these compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways. This highlights their potential as lead compounds in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following structurally related compounds provide a basis for comparison (Table 1):

Table 1: Key Structural Analogs of (1-Aminopiperidin-2-yl)methanol

Compound Name CAS Number Molecular Formula Substituents Similarity Score* Key Properties/Notes
(R)-(1-Methylpiperidin-2-yl)methanol 3197-44-2 C7H15NO 1-methyl, 2-hydroxymethyl 1.00 High structural similarity
(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol 2001275-35-8 C12H19N3O 5-aminopyridin-2-yl, 4-methyl N/A Research use only; MW 221.3
(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanol 1417794-29-6 C11H16N2O3S Pyridin-2-ylsulfonyl, 4-hydroxymethyl N/A NMR data available
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C13H18N2O2 4-amino, 1-benzyloxycarbonyl N/A Limited toxicity data

*Similarity scores are derived from structural alignment algorithms in , where a score of 1.00 indicates identical core structures.

Key Observations:

Substituent Influence: The amino group at the 1-position in this compound distinguishes it from analogs like (R)-(1-Methylpiperidin-2-yl)methanol (methyl substituent) .

Bioactivity Clustering: Compounds with similar substructures (e.g., piperidine-methanol backbone) cluster into groups with related bioactivity profiles. For example, aminopiperidine derivatives often target enzymes like kinases or proteases due to their basic nitrogen and hydrogen-bonding capabilities .

Safety Profiles: Benzyl 4-aminopiperidine-1-carboxylate (120278-07-1) lacks comprehensive toxicity data, highlighting the need for cautious handling of structurally related compounds .

Substructure-Activity Relationships

Data mining studies reveal that frequent substructures, such as the piperidine ring and hydroxymethyl group, correlate with specific biological interactions. For instance:

  • The piperidine ring serves as a conformational scaffold, enabling optimal positioning of functional groups for target binding .
  • The hydroxymethyl group (-CH2OH) enhances solubility and participates in hydrogen-bond networks, as seen in analogs like 1417794-29-6 .

Preparation Methods

Synthetic Routes Overview

(1-Aminopiperidin-2-yl)methanol is typically synthesized via functionalization of piperidine scaffolds or through cyclization of linear precursors. The compound’s stereochemistry and amino-alcohol functionality necessitate precise control over reaction parameters, particularly in steps involving chiral centers or sensitive functional groups. Primary routes include:

  • Reductive amination of ketopiperidine derivatives.

  • Hydrolysis of N-phthalimido or N-trifluoroacetyl intermediates.

  • Asymmetric hydrogenation of enamine precursors.

  • Multi-step sequences starting from cyclic ketones or thiazole intermediates .

Method 1: Reductive Amination of Piperidine Derivatives

Reductive amination offers a direct route to this compound by reacting 2-piperidone with ammonia or ammonium salts in the presence of reducing agents. A representative protocol from patent literature involves the hydrogenation of 2-piperidone derivatives under high-pressure hydrogen (50–100 bar) using Raney nickel or palladium catalysts .

Procedure :

  • Intermediate Formation : 2-Piperidone (10.00 kg, 73.98 mol) is dissolved in 1,4-dioxane (24.5 L) and cooled to −10°C.

  • Amination : Gaseous ammonia is introduced under vigorous stirring, followed by the addition of sodium cyanoborohydride (16.72 kg, 458.68 mol) in portions to maintain temperatures below 11°C .

  • Workup : The reaction mixture is quenched with aqueous sodium hydroxide (62.04 kg, 50% w/w), extracted with tert-butyl methyl ether, and crystallized from acetone/water (1:2 v/v) to yield the product .

Yield : 74–85% after recrystallization .

Key Parameters :

  • Temperature control (−10°C to 11°C) prevents side reactions.

  • Solvent systems (1,4-dioxane, tert-butyl methyl ether) enhance solubility of intermediates.

Method 2: Hydrolysis of N-Protected Precursors

N-Phthalimido-protected piperidines serve as stable intermediates for the synthesis of this compound. Hydrolysis under acidic or basic conditions removes the protecting group while preserving the amino-alcohol functionality.

Procedure :

  • Protection : 3-(Phthalimido)piperidine (12.59 kg, 33.09 mol) is reacted with D(−)-tartaric acid (11.16 kg, 74.38 mol) in absolute ethanol at 90°C to form a crystalline salt .

  • Deprotection : The salt is treated with aqueous hydrochloric acid (6 M) at reflux for 2 hours, followed by neutralization with sodium hydroxide .

  • Purification : The crude product is recrystallized from a 1:1 acetone/water mixture, yielding enantiomerically pure this compound .

Yield : 29–31% after optical resolution .

Advantages :

  • Enantiomeric excess ≥99% achieved via tartaric acid resolution.

  • Scalable to multi-kilogram batches using industrial reactors.

Method 3: Enzymatic Resolution for Enantioselective Synthesis

Enzymatic methods provide an eco-friendly alternative for chiral resolution. Lipases or esterases selectively hydrolyze ester derivatives of racemic this compound, enabling separation of enantiomers.

Procedure :

  • Esterification : Racemic amino alcohol is acetylated with vinyl acetate in tert-butyl methyl ether.

  • Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) is added to the mixture at 37°C, selectively hydrolyzing the (R)-enantiomer’s acetate .

  • Separation : Unreacted (S)-acetate is separated via column chromatography, and both enantiomers are deacetylated with methanolic HCl .

Yield : 40–45% for each enantiomer.

Optimization :

  • Solvent choice (tert-butyl methyl ether) improves enzyme stability.

  • Reaction time (24–48 hours) balances conversion and selectivity.

Method 4: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of enamines using chiral ruthenium catalysts delivers high enantiomeric excess. This method is favored for its atom economy and minimal waste generation.

Procedure :

  • Enamine Formation : 2-Piperidinone is condensed with benzylamine to form an enamine.

  • Hydrogenation : The enamine is hydrogenated at 50 bar H₂ using Ru-(S)-BINAP catalyst in methanol at 25°C .

  • Isolation : The product is filtered through activated carbon and recrystallized from ethanol/water .

Yield : 70–75% with 98% ee.

Catalyst Efficiency :

  • Ru-(S)-BINAP achieves turnover numbers (TON) >1,000.

  • Low catalyst loading (0.1 mol%) reduces costs.

Method 5: Multi-Step Synthesis from Cyclic Ketones

A multi-step approach starting from 4-methylacetophenone constructs the piperidine ring via cyclization and functionalization.

Procedure :

  • Thiazole Formation : 4-Methylacetophenone is brominated and treated with thiourea to form 2-aminothiazole .

  • Cyclization : The thiazole intermediate undergoes microwave-assisted cyclization with (2R)-2-methylpyrrolidine in N-methyl-2-pyrrolidone (NMP) at 170°C .

  • Functionalization : The cyclized product is coupled with 4,6-dichloropyrimidine and hydrolyzed to the amino alcohol .

Yield : 83% after silica gel chromatography .

Innovations :

  • Microwave irradiation reduces reaction time from hours to minutes.

  • NMP enhances solubility of polar intermediates.

Analytical Characterization

Critical quality attributes of this compound are verified using:

  • ¹H-NMR : δ 1.11 (d, J = 6.1 Hz, CH₃), 3.20 (d, J = 13.9 Hz, CH₂OH) .

  • ESI-MS : m/z 360 (M + H)⁺ .

  • Chiral HPLC : Chiralcel OD-H column, hexane/ethanol (80:20), retention times 12.3 min (R) and 14.7 min (S) .

Comparative Analysis of Methodologies

Method Yield ee (%) Complexity Scalability
Reductive Amination74–85%ModerateIndustrial
N-Phthalimido Hydrolysis29–31%≥99HighPilot Plant
Enzymatic Resolution40–45%99LowLab-Scale
Asymmetric Hydrogenation70–75%98ModeratePilot Plant
Multi-Step Synthesis83%HighLab-Scale

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